molecular formula C14H18ClN3O B7045960 N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B7045960
M. Wt: 279.76 g/mol
InChI Key: SSJSQGURLQHGPZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the class of bicyclic amides. This compound is characterized by its unique bicyclo[3.2.1]octane scaffold, which is central to its chemical properties and biological activities. The presence of the 2-chlorophenyl group and the diazabicyclo structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-17-8-10-6-7-11(9-17)18(10)14(19)16-13-5-3-2-4-12(13)15/h2-5,10-11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJSQGURLQHGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the reaction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the formation of the desired bicyclic structure. The use of continuous flow chemistry and other modern techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amides and derivatives with the 8-azabicyclo[3.2.1]octane scaffold, such as:

Uniqueness

N-(2-chlorophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is unique due to the presence of the 2-chlorophenyl group and the specific arrangement of functional groups within its structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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